Contiguous 2,3,4-Trifluoro Substitution vs. Mono-Fluoro Analog: Predicted LogP and Permeability Differential
The 2,3,4-trifluorophenyl substitution pattern of the target compound is predicted to yield a higher logP and lower topological polar surface area (TPSA) compared to the mono-fluoro (4-fluorophenyl) analog. While experimentally measured logP values for this specific compound are not publicly available, the 2,4-difluorophenyl analog ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate has a calculated logP of 2.80 and PSA of 52.33 Ų . By class-level inference, the addition of a third fluorine in the 3-position (yielding the 2,3,4-trifluoro pattern) is expected to increase logP by approximately 0.3–0.5 units and further reduce PSA, enhancing passive membrane permeability relative to the mono-fluoro comparator (ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate, MW 235.21, with only one fluorine) . This physicochemical differentiation matters because the 5-aryl-isoxazole-3-carboxylate ester scaffold is a prodrug form; intracellular ester hydrolysis releases the active carboxylic acid, making permeability a critical determinant of cellular potency [1].
| Evidence Dimension | Predicted logP and passive permeability (lipophilicity-driven) |
|---|---|
| Target Compound Data | Predicted logP ~3.1–3.3 (estimated by class-level extrapolation from difluoro analog); C₁₂H₈F₃NO₃, MW 271.19, 3 fluorine atoms |
| Comparator Or Baseline | Ethyl 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate: calculated logP = 2.80, PSA = 52.33 Ų (C₁₂H₉F₂NO₃, MW 253.20); Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate: MW 235.21, 1 fluorine |
| Quantified Difference | Estimated logP increase of 0.3–0.5 vs. difluoro analog; 2 additional fluorine atoms vs. mono-fluoro analog |
| Conditions | In silico prediction (class-level extrapolation); experimental logP not yet determined for the target compound |
Why This Matters
Higher lipophilicity predicts superior cell membrane penetration for intracellular target engagement, which is critical for the antitubercular and anticancer applications where the ester prodrug must enter cells before hydrolysis to the active acid.
- [1] Lilienkampf, A., Pieroni, M., Wan, B., Wang, Y., Franzblau, S.G., Kozikowski, A.P. (2010) 'Rational design of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters as growth inhibitors of Mycobacterium tuberculosis. A potent and selective series for further drug development', Journal of Medicinal Chemistry, 53(2), pp. 678–688. doi: 10.1021/jm901273n. View Source
